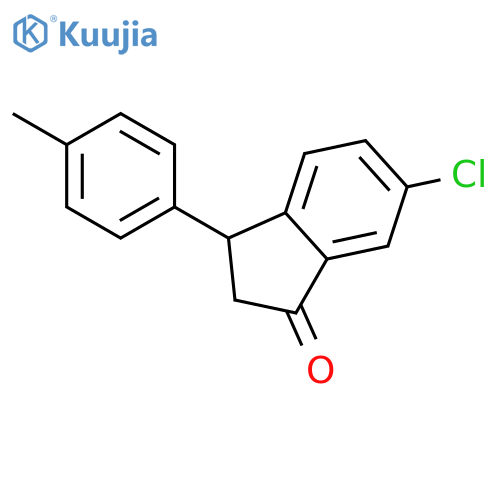Cas no 865189-98-6 (6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one)

865189-98-6 structure
商品名:6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one
- 6-chloro-3-(4-methylphenyl)-2,3-dihydroinden-1-one
- 865189-98-6
- SCHEMBL5709390
-
- インチ: InChI=1S/C16H13ClO/c1-10-2-4-11(5-3-10)14-9-16(18)15-8-12(17)6-7-13(14)15/h2-8,14H,9H2,1H3
- InChIKey: SSFBBNNUFIUNDK-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)C2CC(=O)C3=C2C=CC(=C3)Cl
計算された属性
- せいみつぶんしりょう: 256.0654927g/mol
- どういたいしつりょう: 256.0654927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 17.1Ų
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019138828-1g |
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one |
865189-98-6 | 95% | 1g |
$682.00 | 2023-08-31 | |
| Chemenu | CM268815-1g |
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one |
865189-98-6 | 95% | 1g |
$*** | 2023-03-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744479-1g |
6-Chloro-3-(p-tolyl)-2,3-dihydro-1h-inden-1-one |
865189-98-6 | 98% | 1g |
¥5889.00 | 2024-04-28 |
6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
865189-98-6 (6-Chloro-3-(p-tolyl)-2,3-dihydro-1H-inden-1-one) 関連製品
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 4964-69-6(5-Chloroquinaldine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
